
6-methyl-3-(4-methyl-1H-imidazol-1-yl)-2-pyridinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-3-(4-methylimidazol-1-yl)pyridine-2-carboxylic acid is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and imidazole moieties in its structure allows it to participate in a wide range of chemical reactions and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-3-(4-methylimidazol-1-yl)pyridine-2-carboxylic acid typically involves the construction of the imidazole and pyridine rings followed by their coupling. One common method involves the reaction of 4-methylimidazole with a suitable pyridine derivative under conditions that promote the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purities of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 6-Methyl-3-(4-methylimidazol-1-yl)pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the imidazole and pyridine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
6-Methyl-3-(4-methylimidazol-1-yl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-methyl-3-(4-methylimidazol-1-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyridine rings can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of the target molecules. This compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with the binding site.
Comparación Con Compuestos Similares
4-Methylimidazole: Shares the imidazole ring but lacks the pyridine moiety.
2-Methylpyridine: Contains the pyridine ring but does not have the imidazole component.
Imidazo[1,2-a]pyridine: A fused ring system that combines both imidazole and pyridine rings in a different arrangement.
Uniqueness: 6-Methyl-3-(4-methylimidazol-1-yl)pyridine-2-carboxylic acid is unique due to the specific positioning of the methyl and carboxylic acid groups, which can influence its reactivity and interactions. The combination of the imidazole and pyridine rings in this particular configuration allows for a diverse range of chemical and biological activities that are not observed in the individual components or other similar compounds.
Propiedades
Fórmula molecular |
C11H11N3O2 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
6-methyl-3-(4-methylimidazol-1-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H11N3O2/c1-7-3-4-9(10(13-7)11(15)16)14-5-8(2)12-6-14/h3-6H,1-2H3,(H,15,16) |
Clave InChI |
HRFSXPAESNSLHP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C=C1)N2C=C(N=C2)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(Furan-2-yl)ethyl]piperazine](/img/structure/B13885258.png)
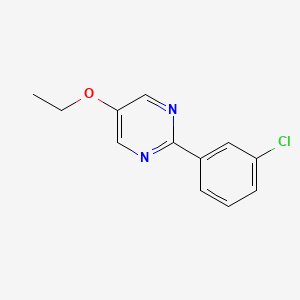
![Ethyl 1-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylate](/img/structure/B13885272.png)
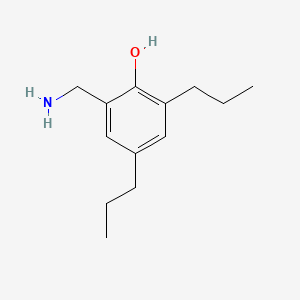
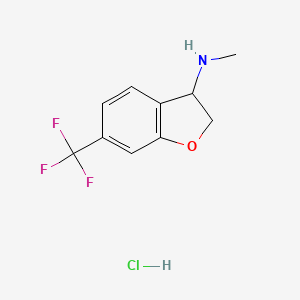
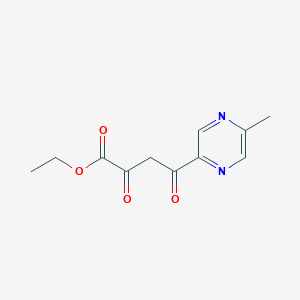

![5-[(Dimethylamino)methyl]-1-benzothiophene-2-sulfonamide](/img/structure/B13885309.png)

![2,3,5-Trichlorothieno[3,2-b]pyridine](/img/structure/B13885312.png)

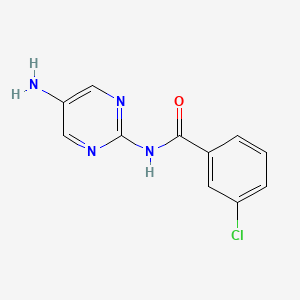
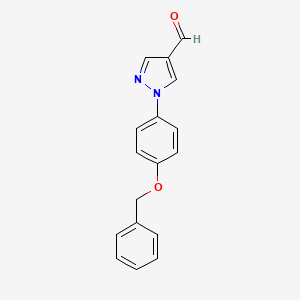
![1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-2-thioxo-pyrimidin-4-one](/img/structure/B13885341.png)
